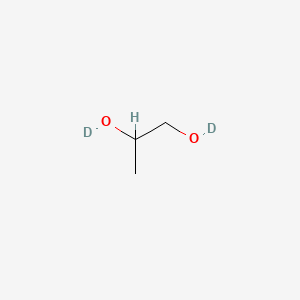

1,2-プロパンジオール-(OD)2

説明

1,2-Propanediol-(OD)2 is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 78.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Propanediol-(OD)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol-(OD)2 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

不飽和ポリエステル樹脂の製造

1,2-プロパンジオールは、不飽和ポリエステル樹脂の製造に使用される成分として、重要な構成要素です . 不飽和ポリエステル樹脂は、衛生陶器、パイプ、タンク、グレーチング、および船舶や輸送業界向けの高性能コンポーネント(閉鎖パネル、ボディパネル、フェンダー、その他の構造部品など)を含む、繊維強化プラスチックおよび充填プラスチック製品の製造に広く使用されています .

不凍液の製造

1,2-プロパンジオールは、不凍液の製造に使用されます . 不凍液は、エンジンの冷却システムの水に添加され、凝固点を下げる液体です。 これは、水が通常の寒さの中でも凍結しないことを意味します .

バイオ燃料の製造

1,2-プロパンジオールは、バイオ燃料の製造に使用できます . バイオ燃料は、植物や動物の材料から作られた再生可能エネルギー源です。 それらは、エネルギー部門で石油の代替品として使用されます .

非イオン性洗剤の製造

1,2-プロパンジオールは、非イオン性洗剤の製造に使用されます . 非イオン性洗剤は、アニオン性洗剤とは異なり、水溶液中でイオンに解離しない界面活性剤です .

微生物による生合成

微生物による生合成による1,2-プロパンジオールの商業生産は、低効率によって制限されており、1,2-プロパンジオールの化学的製造には、石油化学由来の経路が必要であり、その経路には無駄な電力消費と高い汚染排出が伴います . 代謝工学に基づいたさまざまな戦略の開発により、一連の障害を克服できると期待されています .

ポリエステル樹脂、不凍液剤、液体洗剤、バイオ燃料、化粧品、食品の製造

1,2-プロパンジオールは、ポリエステル樹脂、不凍液剤、液体洗剤、バイオ燃料、化粧品、食品などの製造におけるモノマーとして、建築材料、化学、製薬業界で広く使用されてきました .

グリセロール水素化分解

プロピレングリコールとして一般的に呼ばれる1,2-プロパンジオールの製造に対するテスト済みソリューションの1つは、グリセロールとセルロース誘導体の使用です . これは、水や多くの他の極性溶媒、樹脂、染料、または精油と混和性があり、同時に、食品や化粧品での使用は一般的に安全とされています .

バイオテクノロジー的手法

再生可能な代替原料から製造されたバイオベースの1,2-プロパンジオールは、伝統的な石油由来の1,2-プロパンジオールを置き換える可能性があり、環境面と経済面で大きなメリットをもたらします . 注目すべきは、グリセロール水素化分解用のクロムを含まない触媒系、その場水素発生、糖質の加水分解と水素化分解のための多機能触媒など、現代の方法です .

作用機序

Target of Action

The primary target of 1,2-Propanediol-(OD)2 is the metabolic pathways of microorganisms such as Escherichia coli . The compound interacts with these pathways to increase the production of 1,2-propanediol .

Mode of Action

1,2-Propanediol-(OD)2 interacts with its targets by redirecting the carbon flux and disrupting carbon-competing pathways . This redirection increases the production of 1,2-propanediol microaerobically . Additionally, the compound disrupts the first committed step of E. coli’s ubiquinone biosynthesis pathway (ubiC) to prevent the oxidation of NADH in microaerobic conditions .

Biochemical Pathways

The compound affects the metabolic pathways of E. coli, specifically the ubiquinone biosynthesis pathway . By disrupting this pathway, 1,2-Propanediol-(OD)2 prevents the oxidation of NADH, which is crucial for the production of 1,2-propanediol . The compound also interacts with the Deoxyhexose pathway .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to increase the production of 1,2-propanediol inE. coli .

Result of Action

The action of 1,2-Propanediol-(OD)2 results in enhanced production of 1,2-propanediol . This is achieved by engineering the microaerobic metabolism of E. coli . The compound’s action also leads to the production of non-native reduced chemicals in E. coli .

Action Environment

The action of 1,2-Propanediol-(OD)2 is influenced by environmental factors such as oxygen levels . The compound is more effective under microaerobic conditions, which exhibit features of both aerobic and anaerobic metabolism . This allows for the production of reduced chemicals, which is favored due to the prevention of NADH oxidation .

生化学分析

Biochemical Properties

1,2-Propanediol-(OD)2 plays a significant role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, facilitating various biochemical processes. One of the key enzymes involved is methylglyoxal synthase, which catalyzes the conversion of dihydroxyacetone phosphate to methylglyoxal, a precursor for 1,2-Propanediol-(OD)2 production . Additionally, 1,2-Propanediol-(OD)2 interacts with aldo-keto reductases, which reduce methylglyoxal to lactaldehyde, further converting it to 1,2-Propanediol-(OD)2 . These interactions highlight the compound’s role in microbial metabolic pathways.

Cellular Effects

1,2-Propanediol-(OD)2 has various effects on different cell types and cellular processes. In microbial cells, it influences cell function by participating in metabolic pathways that produce energy and essential biomolecules. For instance, in Corynebacterium glutamicum, 1,2-Propanediol-(OD)2 production is linked to the detoxification of methylglyoxal, which is converted to lactoylmycothiol and subsequently to d-lactate . This process helps maintain cellular redox balance and supports cell growth. Additionally, 1,2-Propanediol-(OD)2 can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in its metabolism.

Molecular Mechanism

The molecular mechanism of 1,2-Propanediol-(OD)2 involves several key steps. Initially, dihydroxyacetone phosphate is converted to methylglyoxal by methylglyoxal synthase . Methylglyoxal is then reduced to lactaldehyde by aldo-keto reductases, and lactaldehyde is further reduced to 1,2-Propanediol-(OD)2 by alcohol dehydrogenases . These enzymatic reactions are crucial for the compound’s synthesis and its role in cellular metabolism. Additionally, 1,2-Propanediol-(OD)2 can act as an enzyme inhibitor or activator, influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Propanediol-(OD)2 can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2-Propanediol-(OD)2 can enhance the performance of quantitative real-time PCR by stabilizing DNA templates and reducing PCR inhibitors . Additionally, its cryoprotectant properties help preserve the integrity of biological samples during freezing and thawing processes . Long-term exposure to 1,2-Propanediol-(OD)2 in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its stability and safety for various applications.

Dosage Effects in Animal Models

The effects of 1,2-Propanediol-(OD)2 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, such as metabolic acidosis and central nervous system depression . These threshold effects highlight the importance of careful dosage management when using 1,2-Propanediol-(OD)2 in animal studies to avoid potential toxicity.

Metabolic Pathways

1,2-Propanediol-(OD)2 is involved in several metabolic pathways, primarily in microbial systems. It is produced through the methylglyoxal pathway, where dihydroxyacetone phosphate is converted to methylglyoxal, which is then reduced to lactaldehyde and subsequently to 1,2-Propanediol-(OD)2 . This pathway involves key enzymes such as methylglyoxal synthase, aldo-keto reductases, and alcohol dehydrogenases . Additionally, 1,2-Propanediol-(OD)2 can be produced from deoxy sugars like fucose and rhamnose in certain bacteria . These metabolic pathways highlight the compound’s versatility and importance in microbial metabolism.

Transport and Distribution

The transport and distribution of 1,2-Propanediol-(OD)2 within cells and tissues involve various mechanisms. In microbial cells, the compound is transported through specific transporters and distributed to different cellular compartments . The formation of bacterial microcompartments, such as the 1,2-Propanediol utilization microcompartment in Salmonella enterica, enhances the compound’s metabolic flux by sequestering intermediates and minimizing toxic effects . This spatial organization of metabolism ensures efficient utilization of 1,2-Propanediol-(OD)2 and supports cellular function.

Subcellular Localization

1,2-Propanediol-(OD)2 exhibits specific subcellular localization, which affects its activity and function. In bacteria like Salmonella enterica, the compound is encapsulated within bacterial microcompartments, where it interacts with enzymes involved in its metabolism . These microcompartments provide a controlled environment for the enzymatic reactions, enhancing the efficiency of 1,2-Propanediol-(OD)2 metabolism and minimizing the impact of toxic intermediates . This subcellular localization is crucial for the compound’s role in microbial metabolic pathways.

特性

IUPAC Name |

1,2-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(C)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480317 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58161-11-8 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)

![6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1610400.png)